



quazepam chemical structure and synthesis pathways

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An In-depth Technical Guide on the Chemical Structure and Synthesis Pathways of Quazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quazepam is a trifluoroethyl-substituted benzodiazepine that acts as a hypnotic agent.[1] It is primarily used for the short-term treatment of insomnia, helping with sleep latency, frequent awakenings, and early morning awakenings.[2] Like other benzodiazepines, **quazepam** exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the principal inhibitory neurotransmitter in the central nervous system.[3] Specifically, it has a high affinity for the alpha-1 subunit of the GABA-A receptor, which is thought to contribute to its sedative properties.[3] This document provides a detailed overview of the chemical structure of **quazepam** and its primary synthesis pathways, including experimental protocols and quantitative data.

Chemical Structure of Quazepam

Quazepam is chemically designated as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepine-2-thione.[1] It is a white crystalline compound that is soluble in ethanol and insoluble in water.[1]

Table 1: Chemical and Physical Properties of **Quazepam**



Property	Value	Reference
Molecular Formula	C17H11ClF4N2S	[1][4][5]
Molecular Weight	386.8 g/mol	[1][6]
CAS Registry Number	36735-22-5	[4]
Appearance	White crystalline compound	[1]
Solubility	Soluble in ethanol, insoluble in water	[1]
IUPAC Name	7-chloro-5-(2-fluorophenyl)-1- (2,2,2-trifluoroethyl)-1,3- dihydro-2H-1,4- benzodiazepine-2-thione	[6]

Figure 1: Chemical Structure of Quazepam

A 2D representation of the chemical structure of **Quazepam**.

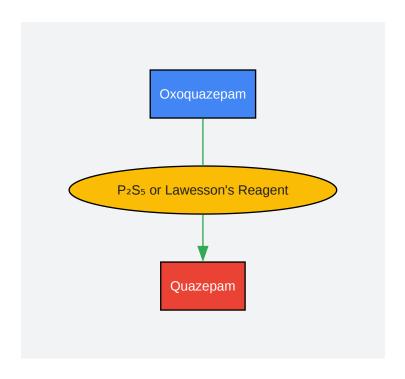
Synthesis Pathways of Quazepam

The synthesis of **quazepam** can be achieved through several pathways. The most common and well-documented methods are outlined below.

Pathway 1: Thionation of Oxoquazepam

A prevalent method for synthesizing **quazepam** involves the thionation of its 2-oxo analog, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one (oxo**quazepam**). This reaction replaces the carbonyl group at the 2-position of the benzodiazepine ring with a thiocarbonyl group.





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Thionation of oxoquazepam to yield quazepam.

Experimental Protocol:

- Dissolution: Dissolve oxoquazepam (0.7 mol) in toluene (2.5 L) in a 5 L reaction vessel equipped with a stirrer.[7]
- Addition of Reagents: Add phosphorus pentasulfide (P₂S₅) (0.7 mol) and sodium bicarbonate (1.0 mol) to the solution.[7]
- Reaction: Heat the mixture to 110°C and reflux with stirring for 10 hours.
- Monitoring: Monitor the reaction progress using high-performance liquid chromatography
 (HPLC) until the oxoquazepam concentration is below 2%.[7]
- Quenching: After completion, add a 25% aqueous solution of sodium hydroxide to decompose the excess phosphorus pentasulfide.[7]
- Extraction and Purification: Separate the aqueous layer and evaporate the solvent under reduced pressure. The residue is then purified by silica gel chromatography using dichloromethane as the eluent.[7]



 Crystallization: Crystallize the purified product from a mixture of dichloromethane and hexane to yield yellow crystals of quazepam.[7]

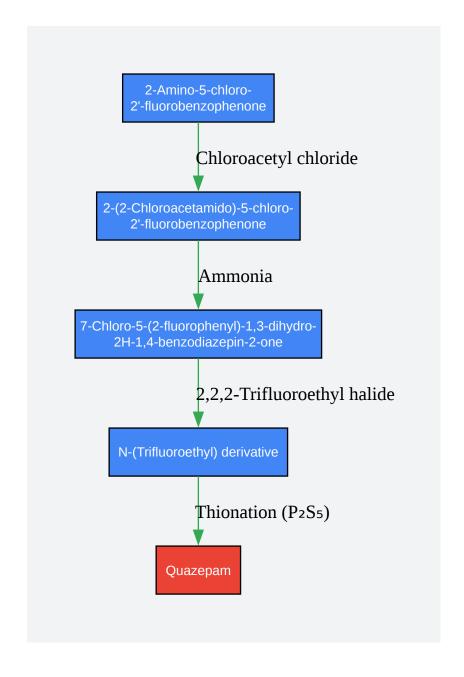
Table 2: Quantitative Data for Thionation of Oxoquazepam

Parameter	Value	Reference
Starting Material	Oxoquazepam (250 g, 0.7 mol)	[7]
Reagents	P ₂ S ₅ (150 g, 0.7 mol), NaHCO₃ (86 g, 1.0 mol)	[7]
Solvent	Toluene (2.5 L)	[7]
Reaction Temperature	110°C	[7]
Reaction Time	10 hours	[7]
Yield	158.5 g (63.2%)	[7]

Pathway 2: Synthesis from 2-Amino-5-chloro-2'-fluorobenzophenone

A more fundamental synthesis starts from 2-amino-5-chloro-2'-fluorobenzophenone, a key intermediate in the production of many benzodiazepines.[8] This pathway involves the construction of the diazepine ring.





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Multi-step synthesis of quazepam from an aminobenzophenone precursor.

Experimental Protocol (Conceptual):

- Step 1: Acylation
 - o Dissolve 2-amino-5-chloro-2'-fluorobenzophenone in a suitable solvent like toluene.[9]
 - Cool the solution and add chloroacetyl chloride dropwise with stirring.



- Allow the reaction to proceed at room temperature.
- Evaporate the solvent to obtain the crude 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone.[9]
- Step 2: Cyclization
 - Treat the product from Step 1 with a solution of ammonia in methanol.
 - Heat the reaction mixture, for instance, using microwave irradiation at 100°C for 30 minutes.
 - Evaporate the solvent and purify the residue to yield 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
- Step 3: N-Alkylation
 - The benzodiazepine-2-one is then N-alkylated at the 1-position with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide) in the presence of a base to form oxoquazepam.
- Step 4: Thionation
 - The resulting oxoquazepam is then converted to quazepam via thionation as described in Pathway 1.[10]

Table 3: Quantitative Data for Benzodiazepine Ring Formation



Parameter	Value	Reference
Starting Material	2-Amino-5-chloro-2'- fluorobenzophenone (0.01 mol)	[9]
Reagent (Acylation)	Chloroacetyl chloride (0.011 mol)	[9]
Solvent (Acylation)	Toluene	[9]
Reagent (Cyclization)	Ammonia in Methanol	[9]
Reaction Conditions (Cyclization)	100°C, 30 minutes (microwave)	[9]
Overall Yield (to Benzodiazepin-2-one)	90%	[9]

Conclusion

The chemical structure of **quazepam**, a trifluoroethyl benzodiazepine, is well-established. Its synthesis is most commonly achieved through the thionation of its oxo-analog, oxo**quazepam**. A more fundamental synthesis builds the benzodiazepine ring from 2-amino-5-chloro-2'-fluorobenzophenone. The provided pathways, protocols, and data offer a comprehensive guide for researchers and professionals in the field of drug development and medicinal chemistry. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and process safety considerations.

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